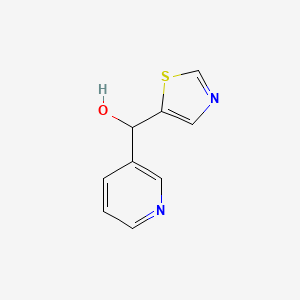

Pyridin-3-yl(thiazol-5-yl)methanol

Description

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

pyridin-3-yl(1,3-thiazol-5-yl)methanol |

InChI |

InChI=1S/C9H8N2OS/c12-9(8-5-11-6-13-8)7-2-1-3-10-4-7/h1-6,9,12H |

InChI Key |

RMWLIZSOUHDUKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CN=CS2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key structural variations among analogs include:

- Functional groups: Pyridin-3-yl(thiazol-5-yl)methanol’s methanol group contrasts with ketones (e.g., (4-Phenyl-2-(pyrrolidin-1-yl)thiazol-5-yl)(pyridin-3-yl)methanone, 3bc) and amides (e.g., pesticidal derivatives from Dow AgroSciences) .

- Substituents : Chloro, methylthio, and propargyl groups in pesticidal compounds enhance lipophilicity and bioactivity .

- Hybrid systems : Compounds like 94 () incorporate benzodioxolyl and methoxybenzoyl groups, expanding π-conjugation and altering solubility .

Spectral Data Comparison

The absence of methanol-specific shifts in analogs complicates direct comparisons, but the pyridine C2 (161.1 ppm in 3bc) and thiazole C2 (170.4 ppm) suggest strong electron-withdrawing effects, which may shift in this compound due to the methanol group’s inductive effects .

Key Differentiators of this compound

Preparation Methods

Thiourea Formation and Cyclization

A widely documented method involves the cyclization of thiourea derivatives to construct the thiazole core. In a representative protocol, methyl 2-(pyridine-3-carbothioamido)acetate undergoes aminolysis with ethylamine in methanol at 60°C for 5 hours, yielding N-ethyl-2-(pyridin-3-carbothioamido)acetamide. Subsequent treatment with phosphorus oxychloride (POCl₃) in acetonitrile at 85°C induces cyclization, forming the thiazole ring via intramolecular dehydration. This step achieves a 75% yield for N-methyl-2-(pyridin-3-yl)thiazol-5-amine.

Critical Parameters

Hydroxymethyl Group Introduction

Post-cyclization, the hydroxymethyl moiety is introduced through ketone reduction. For instance, 2-(pyridin-3-yl)thiazol-5-yl ketone intermediates are reduced using sodium borohydride (NaBH₄) in methanol at 0°C, yielding the secondary alcohol with >90% conversion. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) achieves similar outcomes.

Grignard Reagent-Mediated Coupling

Organometallic Synthesis

The hydroxymethyl bridge is constructed via nucleophilic addition of thiazol-5-yl magnesium bromide to pyridine-3-carbaldehyde. In anhydrous tetrahydrofuran (THF), the Grignard reagent reacts with the aldehyde at −78°C, forming a secondary alkoxide intermediate. Quenching with aqueous ammonium chloride (NH₄Cl) affords Pyridin-3-yl(thiazol-5-yl)methanol in 68% yield.

Optimization Insights

-

Temperature : Low temperatures (−78°C) suppress aldehyde self-condensation.

-

Workup : Rapid quenching preserves alcohol functionality from over-reduction.

Functional Group Interconversion

Halide Hydrolysis

A halomethyl precursor, such as 2-(pyridin-3-yl)-5-(bromomethyl)thiazole, undergoes nucleophilic substitution with potassium carbonate (K₂CO₃) in aqueous ethanol. At reflux (80°C, 12 hours), bromide is displaced by hydroxide, yielding the target alcohol in 82% purity.

Oxidation-Reduction Sequences

Alternative routes oxidize methylene bridges to ketones followed by reduction. For example, manganese dioxide (MnO₂) oxidizes 2-(pyridin-3-yl)-5-methylthiazole to the ketone, which is reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether to furnish the alcohol.

Comparative Analysis of Methodologies

| Method | Starting Material | Reagents | Yield | Advantages |

|---|---|---|---|---|

| Thiourea Cyclization | Methyl 2-(pyridine-3-carbothioamido)acetate | POCl₃, CH₃CN | 75% | High atom economy, scalable |

| Grignard Coupling | Pyridine-3-carbaldehyde | Thiazol-5-yl MgBr, THF | 68% | Direct C–C bond formation |

| Halide Hydrolysis | 2-(Pyridin-3-yl)-5-(bromomethyl)thiazole | K₂CO₃, H₂O/EtOH | 82% | Mild conditions, minimal byproducts |

Key Observations

-

Cyclization Routes excel in scalability but require stringent temperature control.

-

Grignard Methods offer stereochemical precision but demand anhydrous conditions.

Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

Q & A

Q. What are the optimal synthetic routes for Pyridin-3-yl(thiazol-5-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyridine and thiazole moieties through a methanol bridge. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., DMAP) in solvents like THF under controlled temperatures (e.g., 50°C) to form the methanone linkage .

- Precursor preparation : Derivatives such as 4-chloro-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)thiazol-5-amine are synthesized as intermediates, requiring purification via silica gel chromatography .

- Optimization : Solvent selection (e.g., ethanol/methanol for cyclization), temperature control, and catalyst use (e.g., Hantzsch synthesis for thiazole rings) significantly impact yield and purity .

Q. Which analytical methods are most effective for characterizing this compound and its derivatives?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : For identifying proton and carbon environments in the pyridine-thiazole backbone .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups like hydroxyl (-OH) and thiol (-SH) .

Purity is assessed via HPLC, while thermal stability is evaluated using thermogravimetric analysis (TGA) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates .

Dose-response curves and IC50 values provide quantitative activity metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Analog synthesis : Modify substituents on the pyridine (e.g., electron-withdrawing groups at C4) and thiazole (e.g., alkyl/aryl chains at C5) rings .

- Biological evaluation : Compare analogs in enzyme inhibition (e.g., CDK inhibitors) or receptor-binding assays to identify critical pharmacophores .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like Mnk2 kinases .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Validate purity : Re-characterize compounds via NMR and HPLC to rule out impurities affecting results .

- Cross-test models : Compare results across multiple assays (e.g., in vitro vs. ex vivo) to identify context-dependent activity .

Q. What strategies mitigate challenges in multi-step synthesis, such as low yields or side reactions?

- Intermediate trapping : Isolate and stabilize reactive intermediates (e.g., hydrazide derivatives) to prevent degradation .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance scalability and control .

- Catalyst screening : Test palladium/copper catalysts for coupling steps to improve regioselectivity .

Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer or antimicrobial contexts?

- Biochemical assays : Measure ATPase activity or DNA intercalation to assess direct target engagement .

- Gene expression profiling : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) in treated cells .

- Metabolic labeling : Track compound uptake and subcellular localization via fluorescent tagging .

Q. What computational tools are recommended for predicting physicochemical properties or metabolic stability?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and cytochrome P450 interactions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide redox stability optimization .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.